Monoamine Oxidase B (MAO-B) Inhibitory Potency Relative to MAO-A Isoform
8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid exhibits weak inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 1.13 × 10³ nM, and essentially no measurable inhibition of MAO-A (IC₅₀ > 1.00 × 10⁵ nM) [1]. This isoform selectivity profile (albeit weak) may inform compound selection where MAO-B preferential binding is being probed.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | MAO-A: > 1.00 × 10⁵ nM; MAO-B: 1.13 × 10³ nM |
| Comparator Or Baseline | Same compound tested against MAO-A isoform (comparator) |
| Quantified Difference | ≥ 88-fold weaker inhibition of MAO-A relative to MAO-B |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes by fluorescence assay; human MAO-A and MAO-B expressed in insect cell membranes [1] |
Why This Matters
This data provides a baseline inhibitory profile that enables researchers to assess whether the compound's weak MAO-B activity is suitable for negative control or selectivity screening applications.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961): Affinity Data for 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid against MAO-A and MAO-B. View Source
